Nonadecanoate
Description
Contextualization of Odd-Chain Fatty Acids within Biological Systems
Fatty acids are carboxylic acids with aliphatic chains that are fundamental components of lipids. wikipedia.org They are classified based on the length of their carbon chain and the presence or absence of double bonds. biologynotesonline.com A key distinction is made between even-chain fatty acids (ECFAs) and odd-chain fatty acids (OCFAs), based on whether the molecule contains an even or odd number of carbon atoms. wikipedia.org
Most naturally occurring fatty acids have an unbranched chain with an even number of carbon atoms. wikipedia.org OCFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are less common and are typically found in sources like dairy products and some plants. wikipedia.orgbiologynotesonline.com
The biosynthesis and metabolism of OCFAs differ from those of ECFAs. biologynotesonline.com While ECFAs are synthesized using acetyl-CoA as the starter unit, the biosynthesis of OCFAs begins with a three-carbon molecule, propionyl-CoA. nih.govfrontiersin.org The condensation of propionyl-CoA with malonyl-CoA initiates the synthesis, leading to fatty acids with an odd number of carbons. frontiersin.org This distinct metabolic pathway is central to their unique biological roles and significance. biologynotesonline.com OCFAs are recognized not just as energy sources but also as signaling molecules that can influence physiological activities, including gut microbiota and immune responses. researchgate.net
Historical Trajectories and Milestones in Nonadecanoate Research
The study of this compound and its acid form, nonadecanoic acid, has evolved from basic characterization to its application as a standard in analytical chemistry and investigation into its bioactive properties.
Early Identification and Synthesis : Nonadecanoic acid was identified as a rare fatty acid present in some natural fats and vegetable oils. ebi.ac.ukatamanchemicals.com An early method for its preparation involved the permanganate (B83412) oxidation of 1-eicosene (B165122). ebi.ac.ukwikipedia.org It was also identified as a major defensive substance secreted by soldiers of the termite species Rhinotermes marginalis. ebi.ac.ukatamanchemicals.com
Application in Analytical Chemistry : A significant milestone in the utility of this compound was its adoption as an internal standard in gas chromatography (GC). plos.org Due to its rarity in most biological samples, methyl this compound (the methyl ester of nonadecanoic acid) is frequently added to samples to allow for the precise quantification of other fatty acids. plos.orgiai.intresearchgate.net This application is crucial in fields like food science, environmental analysis, and biomedical research.
Discovery of Biological Activity : Research eventually shifted towards the biological roles of this compound. Studies began to report its presence in various organisms, including as a fungal metabolite. nih.govebi.ac.uk In 2008, research on the spores of the fungus Ganoderma lucidum identified nonadecanoic acid as one of the active constituents responsible for its observed anti-tumor activity, showing it could inhibit the proliferation of HL-60 cancer cells. caymanchem.comresearchgate.net
Current Research Frontiers and Unaddressed Questions in this compound Studies
Current research on this compound is expanding into its role in human health, disease, and biotechnology, though many questions remain unanswered. iai.int
Detailed Research Findings:
Recent studies have highlighted a potential causal relationship between circulating this compound levels and certain diseases. Mendelian randomization studies, a method using genetic variation to investigate causal effects, have provided new insights:
Gastric Cancer : A 2024 study suggested that genetically predicted higher levels of this compound are associated with a decreased risk of gastric cancer. frontiersin.org
Alzheimer's Disease : Research has indicated that this compound levels may mediate the relationship between gut microbiota (specifically the class Actinobacteria) and the risk of Alzheimer's disease. nih.govfrontiersin.org
Frontiers in Research:
Biomarker Potential : this compound is being investigated as a potential biomarker. Its levels in blood have been linked to gut microbiota composition and may serve as an indicator for the risk of cardiometabolic diseases and certain cancers. researchgate.netfrontiersin.org
Microbial Production : There is growing interest in the microbial production of OCFAs, including this compound, for use as biofuels, plasticizers, and specialty chemicals. nih.govfrontiersin.org Synthetic biology approaches are being used to engineer microorganisms like Yarrowia lipolytica to produce high levels of OCFAs. frontiersin.org
Environmental Science : A recent study explored the role of nonadecanoic acid in the sorption of pharmaceutical compounds in soil, indicating its potential importance in understanding the environmental fate of pollutants in agricultural settings. sigmaaldrich.com
Unaddressed Questions:
Mechanisms of Action : While studies have linked this compound to reduced risks for certain diseases, the precise molecular mechanisms behind these protective effects are not fully understood and require further investigation. biologynotesonline.comfrontiersin.org
Dietary vs. Endogenous Sources : The relative contribution of dietary intake versus endogenous production by gut microbiota to circulating this compound levels is an area of active research.
Full Physiological Role : A complete understanding of the physiological and health effects of this compound and other OCFAs is still needed to determine their full impact on human biology. biologynotesonline.com
Summary of Selected Research Findings on this compound
| Research Area | Organism/System Studied | Finding | Source |
|---|---|---|---|
| Oncology | Human promyelocytic leukemia cells (HL-60) | Inhibits cancer cell proliferation with an IC50 value of 68 μM. | caymanchem.comncats.io |
| Oncology | Human gastric cancer | Genetically predicted higher levels associated with a reduced risk of gastric cancer. | frontiersin.org |
| Neurology | Human (Alzheimer's Disease) | Levels may mediate the causal link between gut microbiota and Alzheimer's risk. | nih.gov |
| Microbiology | Fungus (Ganoderma lucidum) | Identified as a bioactive component in spores with anti-tumor activity. | caymanchem.comresearchgate.net |
| Microbiology | Bacteria (Streptomyces scabiei) | Produced by the bacterium and exhibits cytotoxic activities against various human cancer cell lines. | researchgate.net |
| Entomology | Termite (Rhinotermes marginalis) | Major component of the defensive secretion. | ebi.ac.ukatamanchemicals.com |
Structure
2D Structure
Properties
Molecular Formula |
C19H37O2- |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
nonadecanoate |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)/p-1 |
InChI Key |
ISYWECDDZWTKFF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Metabolic Dynamics of Nonadecanoate
The synthesis of odd-chain fatty acids like nonadecanoate is less common than that of even-chain fatty acids but is a crucial process in various organisms, including some bacteria, plants, and animals. nih.govhmdb.ca
De Novo Synthesis Mechanisms of Odd-Chain Saturated Fatty Acids: Propionyl-CoA Priming in Fatty Acid Synthase Pathways
The de novo synthesis of fatty acids typically begins with acetyl-CoA as the primer. However, for odd-chain fatty acids, the process is initiated by propionyl-CoA. nih.govtandfonline.comtandfonline.com This three-carbon molecule serves as the starting block for the fatty acid synthase (FAS) machinery. The absence of the precursor propionyl-CoA is often a limiting factor in the efficient production of odd-chain fatty acids. nih.govtandfonline.com
The synthesis proceeds through the condensation of propionyl-CoA with malonyl-CoA, a reaction catalyzed by the FAS complex. tandfonline.comnih.gov This initial step sets the stage for the subsequent elongation cycles, where two-carbon units from malonyl-CoA are sequentially added, ultimately leading to the formation of a 19-carbon chain. While acetyl-CoA is the common starter for the more abundant even-chain fatty acids, the utilization of propionyl-CoA is the defining feature of odd-chain fatty acid biosynthesis. tandfonline.comtandfonline.com
Enzymatic Elongation Systems Contributing to this compound Formation
Beyond de novo synthesis, this compound can also be formed through the elongation of shorter-chain fatty acids. This process is carried out by enzyme systems known as fatty acid elongases (FAEs), which are typically located in the endoplasmic reticulum. nih.gov These elongases catalyze the addition of two-carbon units to a pre-existing fatty acyl-CoA. For instance, heptadecanoic acid (C17:0) can be elongated to form nonadecanoic acid (19:0). vulcanchem.com
The specificity of these elongase systems, particularly the 3-ketoacyl-CoA synthase (KCS) component, determines which fatty acids are elongated and to what length. nih.govnih.gov Various KCS enzymes exhibit preferences for different chain lengths and saturation levels of their substrates. nih.gov
Pathways for this compound Turnover and Catabolism
The breakdown of this compound, like other fatty acids, primarily occurs through beta-oxidation. However, its odd-numbered carbon chain results in a unique final product.
Beta-Oxidation of Odd-Chain Fatty Acids Leading to Propionyl-CoA
This compound undergoes beta-oxidation in the mitochondria, a cyclical process that sequentially cleaves two-carbon units in the form of acetyl-CoA. libretexts.orghmdb.ca This process repeats until the final three carbons remain. pharmaxchange.infoaklectures.com For nonadecanoic acid, this involves eight cycles of beta-oxidation, producing eight molecules of acetyl-CoA. brainly.phchegg.com The final product of this pathway is a single molecule of propionyl-CoA. pharmaxchange.infoaklectures.comyoutube.com
This three-carbon molecule cannot be further oxidized in the beta-oxidation pathway and must enter a different metabolic route. libretexts.org
Subsequent Metabolic Fates of Propionyl-CoA in Anaplerosis
The propionyl-CoA generated from the breakdown of this compound plays a crucial role in anaplerosis, the replenishment of intermediates in the citric acid cycle (TCA cycle). nih.govbiorxiv.orgfrontiersin.org The metabolic conversion of propionyl-CoA to succinyl-CoA, a TCA cycle intermediate, involves a three-step enzymatic process: libretexts.orgpharmaxchange.infoyoutube.com
Carboxylation: Propionyl-CoA is carboxylated by the enzyme propionyl-CoA carboxylase, an ATP-dependent reaction that requires biotin (B1667282) as a cofactor, to form D-methylmalonyl-CoA. pharmaxchange.info
Isomerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase. pharmaxchange.info
Rearrangement: Finally, methylmalonyl-CoA mutase, an enzyme that requires vitamin B12 as a cofactor, catalyzes the intramolecular rearrangement of L-methylmalonyl-CoA to form succinyl-CoA. pharmaxchange.infoyoutube.com
Once formed, succinyl-CoA can enter the TCA cycle, contributing to energy production. pharmaxchange.infoyoutube.com This pathway ensures that the carbon skeleton of odd-chain fatty acids like this compound is fully utilized for energy or biosynthetic purposes. youtube.com
Incorporation of this compound into Complex Lipid Structures
Free fatty acids like this compound are often incorporated into more complex lipid molecules for storage or structural roles. pressbooks.publibretexts.org This process begins with the activation of the fatty acid to its acyl-CoA form, nonadecanoyl-CoA, by acyl-CoA synthetases. hmdb.ca
Nonadecanoyl-CoA can then be esterified to a glycerol (B35011) backbone to form triglycerides (also known as triacylglycerols), which are the primary form of energy storage in adipose tissue. libretexts.orgmdpi.com It can also be incorporated into phospholipids (B1166683), which are essential components of cellular membranes. pressbooks.pubscielo.brresearchgate.net These complex lipids, containing this compound, can be found in various tissues and play diverse physiological roles. For example, this compound has been detected in plasma triglycerides and phospholipids. scielo.brnih.gov The specific distribution of this compound between different lipid classes, such as triglycerides and phospholipids, can be influenced by enzymes like adiponutrin. researchgate.net
Integration into Phospholipids and Membrane Lipids
This compound, as a long-chain saturated fatty acid (C19:0), can be integrated into the structural framework of cellular membranes through its incorporation into phospholipids. hmdb.canih.gov The primary site for the synthesis of the bulk of structural phospholipids, such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine (B164497), is the endoplasmic reticulum (ER). nih.govwikipedia.org The process begins with the activation of this compound to its coenzyme A derivative, nonadecanoyl-CoA. This activated form can then be utilized by various acyltransferases in the ER to be esterified to a glycerol-3-phosphate backbone, forming lysophosphatidic acid and subsequently phosphatidic acid, a key intermediate in phospholipid synthesis. nih.gov
The resulting phospholipids containing this compound become integral components of the lipid bilayer, which forms the fundamental structure of all cell membranes. nih.govwikipedia.org The physical properties of these phospholipids, influenced by the length and saturation of their fatty acid tails, affect membrane fluidity and organization. nih.gov As an odd-chain saturated fatty acid, the incorporation of this compound can influence the packing of phospholipid molecules, thereby modulating the biophysical properties of the membrane, such as thickness and lateral mobility. mdpi.com These structural lipids are not static; they are dynamically transported from the ER to other organelles like the Golgi apparatus and the plasma membrane via vesicular transport and lipid transfer proteins, ensuring the distribution of this compound-containing phospholipids throughout the cell's membrane systems. nih.gov The presence of specific phospholipid head groups and their associated fatty acyl chains can create docking sites for cytosolic proteins and are crucial for various cellular signaling pathways. nih.gov
Esterification into Triacylglycerols and Cholesteryl Esters
Beyond its structural role in membranes, this compound serves as a substrate for the synthesis of neutral storage lipids, primarily triacylglycerols (TAGs) and cholesteryl esters (CEs). This process allows cells to store energy and carbon in a dense, hydrophobic form within cytoplasmic lipid droplets. asm.org
Esterification into triacylglycerols occurs when nonadecanoyl-CoA is sequentially esterified to a glycerol backbone. This pathway is particularly active under conditions of nutrient excess, where it serves as a primary mechanism for energy storage. asm.org
Simultaneously, this compound can be esterified to cholesterol to form cholesteryl this compound. hmdb.ca This reaction is catalyzed by enzymes such as acyl-coenzyme A:cholesterol acyltransferase (ACAT), which is implicated in the assembly of apolipoprotein B-containing lipoproteins. hmdb.canih.gov Cholesteryl esters, including cholesteryl this compound, are a major transport and storage form of cholesterol within lipoprotein particles. hmdb.ca The formation of these esters is a critical step in reverse cholesterol transport and is closely linked to the metabolism of high-density lipoprotein (HDL) and low-density lipoprotein (LDL). hmdb.canih.gov Studies in various bacteria have also shown the accumulation of cholesteryl esters, including those derived from available fatty acids, under specific growth conditions like nitrogen limitation, highlighting this as a conserved mechanism for storing carbon and energy. asm.org
Table 1: Esterified Forms of this compound
| Ester Type | Resulting Compound Name | Key Associated Enzymes & Proteins |
|---|---|---|
| Triacylglycerol (TAG) | Nonadecanoyl-glycerol | Diacylglycerol O-acyltransferase (DGAT), PDAT2 |
This table is generated based on general lipid metabolism pathways and specific findings related to cholesteryl ester formation. hmdb.camdpi.com
Regulatory Mechanisms Governing this compound Metabolism
The metabolism of this compound is governed by a complex network of regulatory mechanisms that operate at multiple levels, from transcriptional control to direct enzymatic regulation, ensuring that its flux through various pathways is coordinated with the cell's metabolic state.
A significant layer of regulation is provided by the circadian timing system. The core molecular clock, composed of transcription factors like BMAL1 and CLOCK, rhythmically drives the expression of genes involved in lipid synthesis and fatty acid oxidation. researchgate.net This results in diurnal variations in the levels of various lipids, including triacylglycerols that may contain this compound, coordinating lipid metabolism with daily feeding and activity cycles. researchgate.net
At the molecular level, fatty acids themselves, including this compound, can act as signaling molecules to regulate cellular functions. For instance, nonadecanoic acid has been shown to directly modulate the function of integral membrane proteins, such as ligand-gated ion channels. frontiersin.org This suggests a feedback mechanism where the products of lipid metabolism can directly influence cellular excitability and signaling, adding another layer of control to metabolic homeostasis. frontiersin.org
Biological Significance and Mechanistic Roles of Nonadecanoate
Nonadecanoate as a Structural Component of Biological Membranes
Influence on Membrane Fluidity and Permeability
The biophysical characteristics of fatty acids embedded in the membrane are critical determinants of its fluidity and permeability. ontosight.aiuvigo.es Membrane fluidity, which refers to the ease of movement of molecules within the membrane, is inversely related to the packing efficiency of the lipid tails. khanacademy.org Saturated fatty acids, like this compound, have straight hydrocarbon chains that allow for tight packing and strong van der Waals interactions with neighboring lipids. conductscience.com This tight packing results in a more ordered and less fluid membrane, consequently decreasing its permeability to water-soluble molecules. uvigo.esconductscience.com
Conversely, shorter fatty acid chains and the presence of double bonds (unsaturation) lead to a less ordered membrane structure, thereby increasing fluidity and permeability. conductscience.comnih.gov The incorporation of the long, saturated chain of this compound thus contributes to a more rigid membrane structure. ontosight.ainih.gov Cholesterol also modulates fluidity; it tends to decrease fluidity at higher temperatures by restricting phospholipid movement but increases it at lower temperatures by preventing tight packing. uvigo.esnih.gov
| Fatty Acid Characteristic | Effect on Membrane Fluidity | Effect on Membrane Permeability | Rationale |
|---|---|---|---|
| Long Saturated Chain (e.g., this compound) | Decreases | Decreases | Straight chains allow for tight packing and increased intermolecular forces. uvigo.esconductscience.com |
| Short Saturated Chain | Increases | Increases | Less surface area for interaction between hydrocarbon chains reduces packing efficiency. conductscience.com |
| Unsaturated Chain (Cis-double bonds) | Increases | Increases | "Kinks" in the chain prevent tight packing, increasing space between lipids. conductscience.comnih.gov |
Participation in Lipid Raft Organization and Membrane Dynamics
Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol, sphingolipids, and specific proteins. wikipedia.orgnih.gov These domains serve as platforms for organizing cellular processes, including signal transduction and protein trafficking. wikipedia.orgkenyon.edu The formation of lipid rafts relies on the preferential packing of lipids with saturated hydrocarbon chains, like those in sphingolipids, with cholesterol. kenyon.edu Given that this compound is a long-chain saturated fatty acid, it is structurally suited for incorporation into these tightly packed, ordered domains. kenyon.eduumich.edu
The presence of lipids containing this compound can influence the stability and function of these rafts. umich.edu For example, cholesteryl this compound, an ester of cholesterol and nonadecanoic acid, is utilized in biochemical studies to investigate lipid interactions and membrane dynamics. cymitquimica.combiosynth.com By participating in these microdomains, this compound plays a role in compartmentalizing cellular functions and modulating the lateral mobility of membrane proteins. wikipedia.orgresearchgate.net
Involvement in Cellular Signaling Pathways
Beyond its structural role, this compound is implicated in cellular signaling, a complex process by which cells communicate and respond to their environment. hmdb.cafoodb.ca Fatty acids and their derivatives can function as signaling molecules or as precursors to them. ontosight.aiontosight.aispandidos-publications.com The incorporation of this compound into lipids like cholesteryl esters can influence signaling events, as these molecules are involved in molecular messaging and the regulation of enzyme activities. hmdb.ca Lipid rafts, whose composition can include this compound, are critical organizing centers for signal transduction, concentrating signaling molecules to promote kinetically favorable interactions. wikipedia.orgkenyon.edu
This compound as a Ligand for Specific Intracellular Receptors
Ligands are molecules that bind to specific receptors to initiate a cellular response. pressbooks.pub Small, hydrophobic molecules can diffuse across the plasma membrane to interact with intracellular receptors, which are often located in the cytoplasm or nucleus. khanacademy.org Nonadecanoic acid, being a hydrophobic long-chain fatty acid, fits this profile. hmdb.camcdb.ca Once inside the cell, these ligands can bind to intracellular receptors, which often function as transcription factors that directly regulate gene expression. pressbooks.pubopen.edu
Research using computational predictions has suggested that derivatives of this compound may interact with specific intracellular receptors. For instance, ethyl this compound has been predicted to target the Vitamin D receptor, a member of the nuclear receptor family that modulates gene transcription. open.eduresearchgate.net This mechanism is analogous to how steroid hormones, which are also lipid-soluble, exert their effects by binding to intracellular receptors and altering the expression of target genes. khanacademy.orgopen.edu
Modulation of Protein Activity by this compound
This compound can influence the activity of proteins, particularly those embedded within or associated with cellular membranes. ontosight.aiontosight.ai The lipid environment of a membrane protein is crucial for its proper conformation and function. researchgate.net Changes in the fatty acid composition of membrane phospholipids (B1166683) can alter the activity of transporters, receptors, and enzymes. frontiersin.org
Specific research has shown varied effects of this compound on protein function. One study investigating the lateral mobility of cell-adhesion-related proteins (CABS) found that while fatty acids like arachidonate (B1239269) could restrict protein movement, this compound, along with palmitate and oleate, failed to produce the same inhibitory effect. researchgate.net In other contexts, the presence of this compound is considered in studies of enzyme activity. For example, methyl this compound is frequently used as an internal standard in the analysis of fatty acids by gas chromatography, a technique used in studies that may assess the activity of enzymes like lipases. frontiersin.orgplos.orgmedchemexpress.com Furthermore, by being part of lipid rafts, this compound can indirectly modulate protein activity by influencing the local concentration of enzymes like kinases and phosphatases, which regulate protein phosphorylation and downstream signaling. kenyon.edu
| Signaling Role | Research Finding/Observation | Potential Mechanism | Reference |
|---|---|---|---|
| Component of Signaling Lipids | Found as Cholesteryl this compound, a molecular messenger. | Acts as a transport and storage form of lipids involved in signaling pathways. | cymitquimica.comhmdb.ca |
| Potential Intracellular Ligand | Ethyl this compound is predicted to target the Vitamin D receptor. | Binds to nuclear receptors to directly influence gene transcription. | open.eduresearchgate.net |
| Modulator of Protein Mobility | Failed to restrict the lateral mobility of CABS proteins in one study. | Specific fatty acids have differential effects on the membrane environment surrounding proteins. | researchgate.net |
| Component of Signaling Platforms | Associated with lipid rafts, which are hubs for signal transduction. | Contributes to the formation of domains that concentrate signaling proteins. | wikipedia.orgkenyon.eduumich.edu |
This compound in Energy Homeostasis and Lipid Storage Processes
The primary sites for storing excess energy in the form of neutral lipids are cytoplasmic organelles called lipid droplets. nih.govmdpi.com These droplets store triglycerides and sterol esters. This compound is stored in these forms, such as in dinonadecanoin (B3026111) (a diacylglycerol containing two nonadecanoic acid chains) and cholesteryl this compound. hmdb.ca Research indicates that compounds like dinonadecanoin are directly involved in regulating energy homeostasis and fat storage processes. The mobilization of these stored lipids through processes like lipolysis and lipophagy releases fatty acids to meet the cell's energy demands when needed. mdpi.com Thus, this compound is an integral part of the dynamic processes of lipid storage and utilization that are fundamental to maintaining cellular and organismal energy homeostasis. core.ac.uk
| Compound | Class | Role in Energy & Lipid Metabolism | Reference |
|---|---|---|---|
| This compound (C19:0) | Long-Chain Saturated Fatty Acid | Serves as an energy source via oxidation; a component of stored lipids. | solubilityofthings.comfoodb.caspandidos-publications.com |
| Dinonadecanoin | Diacylglycerol | Plays a role in the regulation of energy homeostasis and fat storage. | |
| Cholesteryl this compound | Cholesteryl Ester | Represents a transport and storage form of cholesterol and fatty acid. | hmdb.ca |
| Triglycerides | Neutral Lipid | Primary form of energy storage in lipid droplets, composed of glycerol (B35011) and three fatty acids. | nih.gov |
Contribution to Substrate Cycling and Energy Metabolism
Substrate cycles, also known as futile cycles, involve a pair of opposing, non-equilibrium metabolic reactions that run simultaneously, resulting in the dissipation of ATP energy as heat. ki.sewikipedia.org These cycles are not merely wasteful; they are crucial for metabolic regulation, providing a mechanism for amplifying metabolic signals and enhancing sensitivity to regulatory molecules. nih.gov The triglyceride/fatty acid cycle is a key example, where fatty acids are continuously esterified into triglycerides and then hydrolyzed back into free fatty acids. grantome.com
As an odd-chain fatty acid, this compound's metabolism contributes to this dynamic system. Its breakdown can provide substrate energy for cellular processes. frontiersin.org The metabolism of odd-chain fatty acids like this compound ultimately produces propionyl-CoA, which is then converted to succinyl-CoA. Succinyl-CoA can enter the Krebs cycle, an anaplerotic process that replenishes the cycle's intermediates, which is vital for maintaining cellular energy production and biosynthetic capabilities. The involvement of this compound in the triglyceride/fatty acid cycle illustrates its role in the intricate regulation of energy homeostasis. nih.govgrantome.com
Role in Lipid Droplet Formation and Dynamics
Lipid droplets are cellular organelles central to energy and lipid homeostasis, serving as storage reservoirs for neutral lipids like triacylglycerols and sterol esters. nih.gov These dynamic structures originate from the endoplasmic reticulum and expand or shrink based on the cell's metabolic state. nih.gov The biogenesis of lipid droplets involves the synthesis of neutral lipids, a process that requires the esterification of activated fatty acids. nih.gov
This compound can be incorporated into triacylglycerols and subsequently stored within the hydrophobic core of lipid droplets. The composition of fatty acids within these droplets is a critical determinant of their physical properties and function. While even-chain fatty acids are more common, the inclusion of odd-chain fatty acids can influence lipid droplet dynamics. The association of lipid droplets with other organelles, such as mitochondria, creates metabolic hubs for both lipid synthesis (lipogenesis) and breakdown (lipolysis). nih.gov The presence of this compound within these structures is part of the complex system that governs lipid storage and mobilization in response to cellular needs.
Cellular Responses to Exogenous this compound in Model Systems
Introducing this compound to in vitro model systems, such as cell cultures, elicits observable cellular responses, shedding light on its potential biological functions. nih.govmdpi.com These systems allow for controlled studies on the impact of specific fatty acids on cellular behavior, including gene expression and developmental processes like growth and differentiation. plos.org
Impact on Gene Expression Profiles in Cell Cultures
Exposure of cultured cells to exogenous fatty acids can lead to significant alterations in their gene expression profiles. plos.org While direct, comprehensive studies detailing the full transcriptomic impact of this compound are specific to cell type and conditions, it is established that fatty acids, in general, regulate genes involved in key cellular pathways. For example, studies on various cell lines have shown that fatty acids can influence the expression of genes related to lipid metabolism, cell growth, and differentiation. umich.eduphysiology.org The response is often dependent on the cell type and the specific fatty acid provided. nih.gov The changes in gene expression reflect the cell's adaptation to the available nutrients and its efforts to maintain metabolic homeostasis.
Based on the known roles of fatty acids, the following table illustrates the potential impact of this compound on gene expression in different cell types.
| Cell Type | Potential Affected Pathways | Examples of Gene Categories |
| Hepatocytes | Lipid Metabolism, Cholesterol Homeostasis | Genes for fatty acid synthesis and oxidation, cholesterol transport. physiology.org |
| Immune Cells (e.g., Macrophages) | Inflammatory Response, Cell Signaling | Genes encoding cytokines and signaling molecules. |
| Cancer Cell Lines | Cell Cycle, Apoptosis | Genes that regulate cell proliferation and programmed cell death. caymanchem.com |
| Progenitor Cells | Cellular Differentiation | Genes that control the commitment to specific cell lineages. umich.edunih.gov |
Modulation of Cellular Growth and Differentiation
The addition of specific fatty acids to cell cultures can modulate fundamental cellular processes like proliferation and differentiation. nih.govamegroups.org Research has shown that nonadecanoic acid can inhibit the proliferation of certain cancer cell lines, such as HL-60, with a reported IC50 value of 68 μM. caymanchem.com This suggests a role for this compound in controlling cell growth.
Furthermore, fatty acids are known to be important modulators of cellular differentiation. frontiersin.org For instance, the differentiation of progenitor cells into specialized cells like neurons or oligodendrocytes is influenced by the cellular microenvironment, which includes the availability of specific lipids. nih.govfrontiersin.org The incorporation of this compound into cellular membranes and lipid signaling molecules can alter the pathways that govern cell fate decisions, either promoting or inhibiting differentiation depending on the cellular context and the presence of other signaling molecules. umich.edunih.gov
Occurrence and Distribution of Nonadecanoate in Natural Systems
Nonadecanoate in Microbial Lipid Profiles
The lipid composition of microbial cells is crucial for their identity and function. This compound and its derivatives are components of these lipid profiles, particularly in certain bacteria and fungi.
Nonadecanoic acid is a known component of bacterial lipids. nih.govnp-mrd.orghmdb.ca Its presence is so characteristic in some cases that it is used as a biomarker for identifying bacterial strains. nih.govsigmaaldrich.com For instance, it has been specifically reported in the genus Streptomyces. nih.govwikidata.org
Research into the lipopolysaccharides (LPS) of Pseudomonas aeruginosa PAO1 revealed that a derivative, C19:0Δ, was formed when the bacterium was cultured at 37°C. mdpi.com Furthermore, studies of microbial biofilms in a hydrothermal stream in the Chilean Andes identified cyclo-propyl C19 (Cy-C19) fatty acids, which are indicative of bacterial communities thriving at high temperatures. frontiersin.org
Table 1: Documented Presence of this compound in Bacterial Species
| Bacterial Genus/Species | Finding |
|---|---|
| Streptomyces sp. | Reported to contain nonadecanoic acid. nih.govwikidata.org |
| Pseudomonas aeruginosa | Forms a C19:0Δ derivative in its lipopolysaccharides at 37°C. mdpi.com |
This compound is well-established as a fungal metabolite. nih.govebi.ac.ukebi.ac.uknih.gov Specific research has identified its presence in the spores of Ganoderma lucidum, a type of bracket fungus. ebi.ac.uk It has also been detected in lichens, which are symbiotic organisms of fungi and algae, specifically within the genus Ramalina. wikidata.org The use of methyl this compound in the analytical study of fungal biomass further points to its relevance in fungal metabolomes. biosynth.com
Table 2: Documented Presence of this compound in Fungal Species
| Fungal Genus/Species | Finding |
|---|---|
| Ganoderma lucidum | Detected in the spores of this fungus. ebi.ac.uk |
Oleaginous yeasts are known for their ability to produce and accumulate lipids. While not typically a major component, nonadecanoic acid can be synthesized by some of these yeasts, particularly when specific precursors are provided.
Studies have shown that certain yeast species can produce measurable quantities of nonadecanoic acid. For example, Cutaneotrichosporon oleaginosus and Candida cutaneum have been identified as producers. chalmers.se In one investigation, the yeast Rhodotorula toruloides was found to generate nonadecanoic acid, which constituted 1.44% of its total fatty acids. chalmers.se
Metabolic engineering has also enabled or enhanced the production of this odd-chain fatty acid. Genetically engineered strains of Yarrowia lipolytica have been shown to synthesize nonadecanoic acid in small amounts, especially when fed precursors like sodium propionate (B1217596). mdpi.comresearchgate.net In one such engineered strain, nonadecanoic acid was produced alongside other odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). mdpi.comresearchgate.net
Table 3: this compound Production in Oleaginous Yeasts
| Yeast Species | Finding |
|---|---|
| Cutaneotrichosporon oleaginosus | Produces measurable amounts of nonadecanoic acid (C19:0). chalmers.se |
| Candida cutaneum | Produces measurable amounts of nonadecanoic acid (C19:0). chalmers.se |
| Rhodotorula toruloides | Generated nonadecanoic acid at 1.44% of total fatty acids. chalmers.se |
Detection in Fungal Metabolomes
This compound in Plant Lipidomes
Nonadecanoic acid is a naturally occurring fatty acid in the plant kingdom. nih.govnp-mrd.orghmdb.ca It is found in various tissues and is a component of some, though not all, plant-derived oils.
The presence of nonadecanoic acid has been documented in a variety of plant species. It has been reported in the common potato, Solanum tuberosum. nih.govwikidata.org Databases of phytochemicals have also cataloged its occurrence in a wide range of other plants, including onion (Allium cepa), mango (Mangifera indica), pomegranate (Punica granatum), and buckwheat (Fagopyrum esculentum). wikidata.org Additionally, its ester, methyl this compound, has been specifically identified in the plant Cassia tora.
Table 4: Examples of Plants Containing Nonadecanoic Acid
| Plant Species | Common Name |
|---|---|
| Solanum tuberosum | Potato nih.govwikidata.org |
| Allium cepa | Onion wikidata.org |
| Mangifera indica | Mango wikidata.org |
| Punica granatum | Pomegranate wikidata.org |
| Fagopyrum esculentum | Buckwheat wikidata.org |
While not one of the most common fatty acids, nonadecanoic acid is present in some vegetable and seed oils. ncats.io For instance, a detailed analysis of the seed oil from Diospyros megasepala reported a nonadecanoic acid content of 0.4%. It has also been identified in the seed oils of two species of elderberry, Sambucus nigra and Sambucus ebulus. nih.gov
However, its presence is not universal. A study of seed oils from various Vicia L. (vetch) species did not detect nonadecanoic acid, highlighting its variable distribution even within a single plant genus. tandfonline.com Similarly, a comprehensive analysis of 39 common vegetable oils did not feature nonadecanoic acid as a significant component, suggesting it is often a minor or trace constituent in many widely consumed oils. mdpi.com
Table 5: Presence of Nonadecanoic Acid in Seed Oils
| Plant Source | Finding |
|---|---|
| Diospyros megasepala | Seed oil contains 0.4% nonadecanoic acid. |
| Sambucus nigra & S. ebulus | Detected in the seed oils of these elderberry species. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Nonadecanoic acid |
| Methyl this compound |
| Pentadecanoic acid |
| Heptadecanoic acid |
| Palmitic acid |
| Stearic acid |
| Myristic acid |
| Sodium propionate |
| Acetate (B1210297) |
| Erucic acid |
| Punicic acid |
| Ricinoleic acid |
| Oleic acid |
| Linoleic acid |
| Linolenic acid |
| (Z)-11-eicosenoic acid |
Distribution in Specific Plant Tissues and Extracts
This compound in Animal Tissues and Biofluids
This compound, a 19-carbon saturated fatty acid, is naturally present in various animal tissues and biofluids. hmdb.ca Its distribution is widespread, and it plays several roles within biological systems. This fatty acid can be found in blood, feces, and urine, indicating its involvement in metabolic processes. hmdb.ca
Presence in Mammalian Milk and Dairy Products
Mammalian milk is a complex biological fluid that contains a diverse profile of fatty acids. funaab.edu.ng this compound is among the odd-chain fatty acids found in the milk of various mammals and, consequently, in dairy products derived from them. hmdb.cawur.nlnih.gov The concentration of these fatty acids can vary significantly between species.
A comparative analysis of odd-chain fatty acids (OCFAs) in the milk of different mammals revealed varying concentrations of this compound (C19:0) and other OCFAs. Camel and yak milk show the highest concentrations of total OCFAs, while human milk has the lowest. wur.nl These differences are attributed to the unique physiology and diet of each species.
Table 1: Concentration of Total Odd-Chain Fatty Acids (OCFAs) in the Milk of Various Mammals Data sourced from a 2023 study on branched-chain and odd-chain fatty acids in mammalian milk. wur.nl
| Mammal | Total OCFA (% of total Fatty Acids) |
| Camel | 4.34% |
| Yak | 3.95% |
| Goat | 2.61% |
| Cow | 2.53% |
| Human | 0.81% |
Secretion as a Defense Mechanism in Insect Species
Insects have developed a vast array of chemical defense mechanisms to deter predators. wikipedia.orgbioticapublications.com These defenses often involve the secretion of specific chemical compounds. researchgate.net Nonadecanoic acid has been identified as a component of the defensive secretions of certain insect species. For instance, the termite species Rhinotermes marginalis is known to secrete nonadecanoic acid as part of its defense strategy. hmdb.ca This chemical defense can act as a repellent or irritant to potential attackers, contributing to the insect's survival. researchgate.net
Environmental Detection and Biotransformation of this compound
The detection of this compound in environmental and biological samples is typically achieved through analytical chemistry techniques. Gas chromatography (GC), often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is a common method. acs.orgmdpi.com In many of these analyses, methyl this compound, the methyl ester of nonadecanoic acid, is used as an internal standard. nih.govmdpi.comchemfaces.com Its stability and the fact that it rarely occurs in high concentrations in most natural samples make it an ideal reference compound for quantifying other fatty acids in various matrices, from biodiesel to fish oils and adipose tissue. nih.govmdpi.comresearchgate.net Urine is considered an optimal matrix for measuring exposure to non-persistent environmental chemicals and their metabolites. nih.gov
Biotransformation of fatty acids, including this compound, is a key process in many biological and industrial applications. Lipases, a class of enzymes, are widely used in biotransformation reactions such as hydrolysis, esterification, and transesterification. csic.es These enzymatic processes are fundamental to the production of biodiesel from various oil sources, where fatty acids are converted into fatty acid alkyl esters. redalyc.org Furthermore, certain microorganisms, like the oleaginous yeast Yarrowia lipolytica, are capable of biotransforming fatty acids to produce valuable compounds. mdpi.com
Advanced Analytical Methodologies for Nonadecanoate Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of lipid analysis, providing the means to separate individual fatty acids from complex mixtures. The choice of technique often depends on the specific research question, whether it be qualitative profiling or precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Nonadecanoate Profiling
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is frequently utilized for the qualitative analysis of complex organic compound mixtures. wikipedia.org In the context of this compound research, GC-MS is invaluable for identifying its presence in various biological and industrial samples.
The process typically involves the derivatization of this compound into its more volatile methyl ester, methyl this compound, prior to injection into the gas chromatograph. pubcompare.ai The GC column, often a capillary column with a specific stationary phase, separates the components of the mixture based on their boiling points and interactions with the phase. wikipedia.org As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the confident identification of methyl this compound by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) Mass Spectral database. nih.gov
GC-MS has been instrumental in the metabolomic profiling of various natural products, revealing the diversity of fatty acids, including this compound, in different geographical regions or under varying environmental conditions. nih.gov For instance, studies on plant oils and animal tissues have successfully employed GC-MS to create detailed profiles of their fatty acid composition. pubcompare.ainih.gov
Table 1: Key Parameters in a Typical GC-MS Analysis for Fatty Acid Profiling
| Parameter | Typical Setting/Value | Purpose |
| Column Type | Capillary column (e.g., CP-Sil 88 for FAME) | Provides high-resolution separation of fatty acid methyl esters. |
| Injector Temperature | ~250-300 °C | Ensures rapid volatilization of the sample. wikipedia.org |
| Oven Temperature Program | Ramped (e.g., 50°C hold, then ramp to 225°C) | Controls the separation of compounds based on boiling points. uncst.go.ug |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum. |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
| Detector | Electron Multiplier | Detects the separated ions. |
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification
While GC-MS excels at identification, gas chromatography with flame ionization detection (GC-FID) is the gold standard for the accurate quantification of fatty acids like this compound. researchgate.net The FID detector is highly sensitive to organic compounds and provides a response that is directly proportional to the mass of carbon atoms entering the flame, making it ideal for quantification.
In many analytical protocols, methyl this compound (C19:0) serves as an internal standard. researchgate.netnih.gov An internal standard is a known amount of a compound added to the sample before analysis. By comparing the peak area of the analyte (the fatty acid of interest) to the peak area of the internal standard, precise quantification can be achieved, correcting for variations in sample injection volume and detector response.
The EN 14103 standard for biodiesel analysis, for example, specifies the use of GC-FID for quantifying fatty acid methyl esters. scielo.br Initially, methyl heptadecanoate (C17:0) was used as the internal standard, but due to its natural presence in some feedstocks, it was replaced by methyl this compound. scielo.br However, the close retention times of methyl this compound with methyl linoleate (B1235992) (C18:2) and methyl linolenate (C18:3) can sometimes pose a challenge, requiring optimized chromatographic conditions for proper resolution. scielo.br
Table 2: Example of GC-FID Conditions for Fatty Acid Quantification
| Parameter | Typical Setting/Value |
| Instrument | Agilent 6890N series gas chromatograph or similar |
| Column | CP-Sil 88™ for FAME (60 m x 0.25 mm i.d., 0.2 µm film) uncst.go.ug |
| Injector | Cold on-column uncst.go.ug |
| Oven Program | 50°C (4 min), then 12°C/min to 225°C (25 min) uncst.go.ug |
| Carrier Gas | Helium at 1 mL/min uncst.go.ug |
| Detector | Flame Ionization Detector (FID) |
| Internal Standard | Methyl this compound (C19:0) nih.gov |
High-Performance Liquid Chromatography (HPLC) in Lipidomics
High-performance liquid chromatography (HPLC) is another powerful separation technique that plays a significant role in lipidomics, the large-scale study of lipids. nih.gov Unlike GC, which is suitable for volatile compounds, HPLC can analyze a broader range of lipids, including those that are not easily volatilized. nih.gov
In the context of this compound, HPLC is often used to separate different classes of lipids. For instance, reversed-phase HPLC separates lipids based on their hydrophobicity, which is influenced by the length and degree of unsaturation of their fatty acid chains. nih.gov This allows for the separation of triacylglycerols, phospholipids (B1166683), and free fatty acids containing this compound.
When coupled with mass spectrometry (LC-MS), HPLC becomes a formidable tool for both the separation and identification of a wide array of lipid species. nih.govmdpi.com The liquid chromatograph separates the complex lipid mixture, and the mass spectrometer provides detailed structural information. nih.gov Different ionization techniques, such as electrospray ionization (ESI), are employed to gently ionize the lipid molecules without significant fragmentation, allowing for the determination of the molecular weight of the intact lipid. chromatographyonline.com
Modern advancements like ultra-high-performance liquid chromatography (UHPLC) utilize columns with smaller particle sizes (sub-2 µm) to achieve higher resolution and faster analysis times compared to conventional HPLC. nih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. They are often used in conjunction with chromatographic methods for comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear magnetic resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structures. acdlabs.com It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For this compound and its derivatives, both ¹H NMR and ¹³C NMR are employed.
¹H NMR (Proton NMR): This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their chemical environment. For a simple molecule like methyl this compound, the ¹H NMR spectrum would show distinct signals for the methyl ester protons, the alpha-methylene protons (adjacent to the carbonyl group), the bulk of the methylene (B1212753) protons in the long alkyl chain, and the terminal methyl group protons.
¹³C NMR (Carbon-13 NMR): This technique provides a signal for each unique carbon atom in the molecule. libretexts.org The spectrum of methyl this compound would show distinct peaks for the carbonyl carbon, the ester methyl carbon, and each of the carbon atoms in the 19-carbon chain.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure. researchgate.net While NMR is a powerful tool for structure determination, it is generally less sensitive than mass spectrometry and typically requires a larger amount of a purified sample. acdlabs.com
Infrared (IR) and Raman Spectroscopy in this compound Studies
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. photothermal.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. photothermal.com In the case of this compound or its esters, the IR spectrum would show characteristic absorption bands for:
C-H stretching vibrations of the alkyl chain.
A strong C=O stretching vibration characteristic of the carboxylic acid or ester functional group.
C-O stretching vibrations.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). photothermal.com It is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com For this compound, the Raman spectrum would also provide information about the long hydrocarbon chain. The two techniques are often used in conjunction as their selection rules differ, meaning that some vibrations may be active in IR but not in Raman, and vice versa. nih.gov
Recent advancements have led to techniques like Optical Photothermal Infrared (O-PTIR) spectroscopy, which allows for simultaneous IR and Raman analysis at the submicron level, offering a more comprehensive chemical profile of a sample. photothermal.com
Mass Spectrometry-Based Lipidomics Approaches
Mass spectrometry has become an indispensable tool for the analysis of fatty acids due to its high sensitivity and selectivity. researchgate.net It allows for the detailed structural characterization and quantification of this compound and its derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile biomolecules, including fatty acids. nih.gov In ESI-MS, ions are produced from a liquid solution by applying a high voltage to create an aerosol, which helps to prevent the fragmentation of molecules like this compound during the ionization process. libretexts.org This technique can be coupled with liquid chromatography (LC) for the separation of complex lipid mixtures prior to mass analysis. nih.gov
In the context of this compound research, ESI-MS is often used to analyze lipids in their native form or as derivatives. For instance, in the analysis of N-acyl phosphatidylserine (B164497) (N-acyl-PS) molecules, a synthetic standard, 1,2-dioleoyl-sn-glycerol-3-phosphoserine-N-nonadecanoate, was analyzed using negative ion ESI-MS. nih.gov The deprotonated molecule [M-H]⁻ was observed, allowing for further structural analysis. nih.gov ESI-MS can generate multiply charged ions, which extends the mass range of the analyzer to accommodate large biomolecules that may contain a this compound moiety. libretexts.org The choice of solvent and the presence of additives like ammonium (B1175870) acetate (B1210297) can influence the ionization efficiency and the types of adducts formed, such as [M+NH₄]⁺. aocs.org
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that allows for the analysis of large molecules with minimal fragmentation. mdpi.com In MALDI-MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte. mdpi.com This method is highly effective for the analysis of long-chain fatty acids. nih.gov
Research has demonstrated the utility of MALDI-time-of-flight (TOF)-MS for the high-throughput fingerprinting of free fatty acids. mdpi.com In one approach, long-chain fatty acids, including those of similar chain length to this compound, are converted into ion pairs that are insoluble in water but soluble in organic solvents, allowing for their separation from other metabolites. mdpi.com These can then be analyzed by MALDI-TOF-MS. mdpi.com The use of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (B1665356) (9-AA), is crucial for efficient ionization. mdpi.comfrontiersin.org On-tissue chemical derivatization techniques can also be employed to enhance the detection sensitivity of long-chain fatty acids in tissue sections using MALDI-MS imaging. mdpi.com
Tandem Mass Spectrometry (MS/MS) for this compound Species Identification
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules. It involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. acs.org This fragmentation pattern provides detailed structural information, enabling the precise identification of different this compound-containing lipid species. nih.gov
For example, the structure of a synthetic N-acyl-PS standard containing a this compound acyl chain was confirmed using MS/MS. The fragmentation of the [M−H]⁻ ion of 1,2-dioleoyl-sn-glycerol-3-phosphoserine-N-nonadecanoate (m/z 1066.81) produced a characteristic pattern that allowed for its unambiguous identification. nih.gov Similarly, MS/MS analysis of an unknown fatty acid methyl ester with a molecular weight corresponding to a hydrogenated C19 fatty acid revealed characteristic fragment ions that helped in its structural assignment. acs.org The fragmentation of the [M-H]⁻ ion of free fatty acids typically provides information about the fatty acyl chain, while the fragmentation of the [M+H]⁺ ion reveals details about the polar headgroup in more complex lipids. nih.gov Public databases like PubChem contain MS/MS spectra for nonadecanoic acid, showing the fragmentation of the [M-H]⁻ precursor ion (m/z 297.2799). nih.gov
Sample Preparation and Derivatization Strategies for this compound Analysis
Proper sample preparation is a critical step to ensure accurate and reliable results in this compound analysis. This often involves the extraction of lipids from the sample matrix and their conversion into more volatile derivatives for chromatographic analysis.
Formation of Fatty Acid Methyl Esters (FAMEs)
The conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) is a common derivatization strategy, particularly for analysis by gas chromatography (GC). This process increases the volatility of the fatty acids, making them amenable to GC separation and detection. The derivatization is often necessary because traditional methods like methyl esterification are not specific to free fatty acids and can react with other lipid classes. frontiersin.org
The process typically involves a base-catalyzed transesterification or an acid-catalyzed esterification. For instance, in the analysis of fatty acids in yeast and grape juice, a derivatization step is performed to convert the fatty acids into their TMS-derivatives for GC-MS analysis. mdpi.com In the context of biodiesel analysis, the fatty acid components are transesterified to FAMEs before being quantified. researchgate.net
Use of Internal Standards in Quantitative Analysis
For accurate quantification of this compound, the use of an internal standard is essential. An internal standard is a compound with similar chemical and physical properties to the analyte that is added to the sample in a known quantity before sample preparation. It helps to correct for the loss of analyte during extraction and derivatization, as well as for variations in instrument response.
Nonadecanoic acid or its methyl ester, methyl this compound, is frequently used as an internal standard in the quantitative analysis of other fatty acids. frontiersin.orgmdpi.com For example, in a study quantifying fatty acids and sterols in yeast and grape juice, nonadecanoic acid was used as an internal standard for the fatty acid analysis. mdpi.com Similarly, in the quantitative analysis of non-esterified fatty acids in human saliva, nonadecanoic acid served as the internal standard. frontiersin.org In the analysis of milk fats, methyl this compound is also a commonly used internal standard. Furthermore, in the biodiesel industry, methyl this compound was introduced as a substitute for methyl heptadecanoate as an internal standard in the EN 14103 standard for FAMEs content determination. researchgate.net
Interactive Data Table: Research Findings on this compound Analysis
| Analytical Technique | Analyte/Matrix | Key Findings | Reference |
| ESI-MS/MS | Synthetic 1,2-dioleoyl-sn-glycerol-3-phosphoserine-N-nonadecanoate | Confirmed the structure of the N-acyl-PS standard via fragmentation of the [M-H]⁻ ion at m/z 1066.81. | nih.gov |
| MALDI-TOF-MS | Free fatty acids from rhizobia | Developed a high-throughput method for fingerprinting free fatty acids by forming ion pairs for analysis. | mdpi.com |
| GC/Q-Orbitrap MS/MS | Unknown fatty acid methyl ester | Identified a monoenoic C19 fatty acid methyl ester after hydrogenation, with a molecular ion mass of 312.30228 Th. | acs.org |
| GC-MS | Fatty acids in yeast and grape juice | Utilized nonadecanoic acid as an internal standard for the quantification of other fatty acids. | mdpi.com |
| GC-MS | Non-esterified fatty acids in human saliva | Employed nonadecanoic acid as an internal standard for quantitative analysis. | frontiersin.org |
Synthetic Chemistry and Derivatization Strategies for Nonadecanoate
Classical Organic Synthesis Routes to Nonadecanoate and its Derivatives
Traditional organic synthesis provides robust and versatile methods for the preparation of nonadecanoic acid and its derivatives. These routes often involve the construction of the C19 carbon skeleton or the functionalization of a pre-existing long-chain molecule.
One of the most established methods for synthesizing long-chain carboxylic acids like nonadecanoic acid is through the oxidative cleavage of terminal alkenes . A common and effective protocol involves the oxidation of 1-eicosene (B165122) with a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). ntu.edu.sgpressbooks.pub This reaction is typically carried out in a biphasic system with a phase-transfer catalyst to facilitate the interaction between the aqueous permanganate solution and the organic alkene substrate. google.com The reaction proceeds by cleaving the carbon-carbon double bond, with the terminal alkene carbon being oxidized to a carboxylic acid. jove.com While effective, this method requires careful control of reaction conditions to prevent over-oxidation and can generate significant manganese dioxide waste. ntu.edu.sg
Another classical approach is the Kolbe electrolysis , an electrochemical method that involves the anodic decarboxylation of a carboxylate followed by the dimerization of the resulting radicals. tum.derepec.orgdoaj.org While this method is primarily used for creating longer-chain hydrocarbons from shorter fatty acids, it represents a fundamental synthetic strategy in fatty acid chemistry. google.comtandfonline.com For the synthesis of nonadecanoic acid itself, a mixed Kolbe electrolysis could theoretically be employed, though controlling the statistical distribution of products presents a significant challenge.
Grignard reactions offer a versatile route for building the carbon chain of fatty acids. aroonchande.com For instance, a Grignard reagent prepared from a long-chain alkyl halide can react with carbon dioxide (in the form of dry ice) in an ether solvent, followed by acidic workup, to yield the corresponding carboxylic acid with one additional carbon atom. google.com This method provides good control over the final chain length.
These classical methods, while foundational, often involve harsh reagents, stoichiometric waste, and require extensive purification steps.
Table 1: Comparison of Classical Synthesis Routes for this compound
| Synthesis Route | Starting Material(s) | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Permanganate Oxidation | 1-Eicosene | Potassium Permanganate (KMnO₄), Phase-transfer catalyst | Biphasic system (e.g., water/methylene (B1212753) chloride), acidic conditions | Readily available starting material, established method | Strong oxidant, potential for side reactions, stoichiometric MnO₂ waste |
| Kolbe Electrolysis | Carboxylic acid salts | - (Electrolysis) | Protic solvent (e.g., methanol/water), platinum electrodes | Can utilize bio-based feedstocks, avoids harsh chemical oxidants | Primarily for dimerization, product mixture control can be difficult, high energy input |
| Grignard Synthesis | C18 Alkyl Halide | Magnesium (Mg), Carbon Dioxide (CO₂) | Anhydrous ether solvent, followed by acidic workup | Precise chain extension, good yields | Requires moisture-sensitive reagents, multi-step process |
Enzymatic Synthesis of this compound Esters and Amides
Enzymatic methods have gained significant traction as alternatives to classical synthesis due to their high specificity, mild reaction conditions, and environmental compatibility. scielo.br Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are particularly versatile biocatalysts for the synthesis of this compound esters and amides. scielo.brnih.gov
Enzymatic esterification involves the reaction of nonadecanoic acid with an alcohol, catalyzed by a lipase (B570770). nih.gov Immobilized lipases are frequently used to simplify catalyst recovery and reuse, enhancing the economic viability of the process. nih.govresearchgate.net A prominent example is Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), which is highly effective in catalyzing esterification reactions, often in solvent-free systems to increase product yield and simplify downstream processing. nih.govgoogle.com The reaction equilibrium is driven towards ester synthesis by removing the water produced, for instance, by carrying out the reaction under vacuum or in the presence of molecular sieves. scielo.br
Similarly, enzymatic amidation can be achieved by reacting nonadecanoic acid with an amine in the presence of a lipase. google.comresearchgate.net While esterification is the natural function of lipases, many can also catalyze the formation of amide bonds, albeit often at slower rates. nih.gov The choice of enzyme and reaction conditions, such as temperature and the molar ratio of substrates, is critical for optimizing the yield of the desired nonadecanoyl amide. nih.gov For example, the synthesis of fatty acid amides has been demonstrated using thionyl chloride to first create the acid chloride, which then reacts with ammonia; however, enzymatic routes avoid such harsh reagents. researchgate.net
Table 2: Examples of Enzymatic Synthesis of this compound Derivatives
| Product Type | Acyl Donor | Acyl Acceptor | Biocatalyst | Key Reaction Conditions | Reference |
|---|---|---|---|---|---|
| Pentyl Nonanoate (B1231133) | Nonanoic Acid* | Pentanol | Immobilized Rhizomucor miehei lipase | Solvent-free, 45°C, 150 min | scielo.br |
| Fatty Acid Esters | Various Fatty Acids | Various Alcohols | Immobilized Candida cylindracea lipase | Anhydrous hexane, 25-37°C | nih.gov |
| Fatty Acid N-acylalkanolamides | Fatty Acid Vinyl Ester | Alkanolamine | Lipase | Solvent-free, 40-80°C | google.com |
| General Amides | Aryl Carboxylic Acids | Various Amines | Amide Bond Synthetase (McbA) | ATP-dependent, aqueous buffer | nih.gov |
Note: While the specific example uses nonanoic acid, the principles are directly applicable to nonadecanoic acid.
Preparation of Isotopically Labeled this compound for Tracing Studies
Isotopically labeled this compound is an invaluable tool for metabolic research, allowing scientists to trace the fate of this fatty acid in biological systems. Stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are most commonly used. globalauthorid.com
The synthesis of deuterated nonadecanoic acid can be achieved through various strategies. One approach involves a homologation procedure that directly converts a carboxylic acid into its 2,2-dideuterated analogue. This allows for the specific placement of deuterium atoms at the α-position of the carboxyl group. orcid.orgresearchgate.netorcid.org A detailed procedure for the preparation of 2,2-d₂-nonadecanoic acid has been described, providing a method that can be reiterated to create polydeuterated fatty acids. researchgate.netnih.gov
Another method involves the copper-catalyzed coupling of an ω-bromo acid with an isotopically labeled Grignard reagent, which offers flexibility in the placement and type of isotopic label. researchgate.net For creating fully deuterated chains, such as nonadecanoic acid-d₃₇, multi-step synthetic routes starting from smaller deuterated building blocks are required. These labeled compounds serve as internal standards in mass spectrometry-based lipidomics or as tracers to study fatty acid metabolism and transport. mdpi.com
Table 3: Examples of Isotopically Labeled this compound
| Labeled Compound | Isotope(s) | Position of Label(s) | Synthetic Approach | Application |
|---|---|---|---|---|
| 2,2-d₂-Nonadecanoic acid | Deuterium (²H) | α-carbon (C2) | Homologation of octadecanoic acid | Metabolic tracing, mechanistic studies of enzyme reactions |
| Nonadecanoic acid-d₃₇ | Deuterium (²H) | All 37 hydrogen positions | Multi-step synthesis from deuterated precursors | Internal standard for mass spectrometry, metabolic flux analysis |
| [¹³C]-Nonadecanoic acid | Carbon-13 (¹³C) | Various (e.g., C1, uniform) | Grignard reaction with ¹³CO₂, or synthesis from ¹³C-labeled precursors | Metabolic flux analysis, NMR-based studies |
Functionalized this compound Analogs for Mechanistic Investigations
To probe the interactions of fatty acids with proteins and membranes, or to investigate the mechanisms of enzymes involved in lipid metabolism, researchers synthesize functionalized this compound analogs. These molecules incorporate specific chemical groups that act as reporters (e.g., fluorescent tags), cross-linkers, or structural modifiers.
For instance, this compound derivatives containing urea (B33335) or amide groups within the alkyl chain have been synthesized to study the influence of hydrogen bonding on the surface properties and self-assembly of these molecules at interfaces. researchgate.net The position of the functional group can be systematically varied to understand its impact on the physical behavior of the lipid monolayer.
In other studies, the this compound backbone has been used as a scaffold to attach other moieties. For example, it can serve as a hydrophobic tail in the synthesis of novel surfactants or as a component in more complex molecules like triazole derivatives, which may have unique biological activities. researchgate.net The use of methyl this compound as an internal standard in the characterization of lipidomes for biophysical studies of membranes is also a common practice, highlighting its role as a reference compound in complex lipid analysis. nih.govresearchgate.net Furthermore, unsaturated analogs like 10-nonadecenoic acid have been used to study the structure-activity relationships of fatty acids as enzyme inhibitors. ebi.ac.uk
Table 4: Examples of Functionalized this compound Analogs
| Analog Type | Functional Group | Purpose of Functionalization | Research Application |
|---|---|---|---|
| Urea/Amide-Substituted Methyl this compound | Urea or Amide group in alkyl chain | Introduce hydrogen bonding capabilities | Investigation of surface properties and molecular self-assembly in monolayers |
| 10-Nonadecenoic acid | cis-Double bond at C10 | Probe structure-activity relationships | Mechanistic studies of enzyme inhibition (e.g., H⁺,K⁺-ATPase) |
| 19-Chlorononadecanoic acid | Terminal Chlorine | Modify polarity and reactivity | Synthesis of surfactants and polymer additives |
| This compound-based Triazoles | 1,2,3-Triazole ring | Introduce a stable, polar heterocyclic moiety | Screening for novel biological activities |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more sustainable, efficient, and environmentally benign. In the context of this compound synthesis, this translates to using renewable feedstocks, employing catalytic methods over stoichiometric ones, minimizing waste, and using safer solvents or solvent-free conditions. mdpi.com
Biocatalysis , as discussed in section 6.2, is a cornerstone of green chemistry. The use of enzymes like lipases for the synthesis of this compound esters and amides operates under mild conditions, reduces the need for protecting groups, and often leads to higher selectivity, thereby minimizing byproducts. nih.govmdpi.comrsc.org
Microwave-assisted synthesis is another green technique that can significantly accelerate reaction rates, reduce energy consumption, and often improve yields compared to conventional heating methods. rsc.org Microwave-assisted extraction (MAE) from natural sources, followed by derivatization, is a rapid and efficient way to obtain fatty acids like this compound for further use. mdpi.compreprints.orgresearchgate.net This approach reduces the large volumes of organic solvents typically required for traditional extraction and derivatization protocols. rsc.orgpubcompare.ai
Solvent-free reaction conditions are increasingly being adopted for the synthesis of this compound derivatives, particularly in enzyme-catalyzed esterifications. scielo.brgoogle.comnih.gov By eliminating the organic solvent, these processes reduce volatile organic compound (VOC) emissions, simplify product purification, and lower costs. For example, the transesterification of fatty acid methyl esters with sucrose (B13894) can be performed in a melted, solvent-free paste, representing a significant green innovation in surfactant production. assemblingsugars.fr
Table 5: Green Chemistry Strategies in this compound Synthesis
| Green Approach | Specific Method | Key Advantages | Example Application |
|---|---|---|---|
| Biocatalysis | Lipase-catalyzed esterification/amidation | Mild conditions, high selectivity, biodegradable catalyst, reduced waste | Synthesis of this compound esters and amides |
| Alternative Energy Sources | Microwave-assisted synthesis/extraction | Reduced reaction times, lower energy consumption, improved yields | Rapid extraction and derivatization of nonadecanoic acid from biomass |
| Solvent-Free Synthesis | Direct reaction of neat substrates | No solvent waste, simplified purification, lower environmental impact | Enzymatic synthesis of pentyl nonanoate without organic solvent |
| Use of Renewable Feedstocks | Kolbe electrolysis of bio-derived fatty acids | Utilizes biomass resources, potential for carbon-neutral products | Conversion of plant-oil derived fatty acids into hydrocarbons |
Interactions of Nonadecanoate with Cellular and Molecular Systems Non Clinical Focus
Molecular Docking and Binding Studies of Nonadecanoate with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. berthold.comopenaccessjournals.comcusabio.com This method is instrumental in understanding potential biomolecular interactions by modeling how a ligand, such as this compound, might fit into the binding site of a protein target. berthold.comnih.govnih.gov The process involves sampling various conformations of the ligand within the protein's active site and then using a scoring function to rank these poses based on their binding affinity. openaccessjournals.com Factors like hydrogen bonding, electrostatic interactions, and van der Waals forces are evaluated to estimate the stability of the ligand-receptor complex. openaccessjournals.com
While specific molecular docking studies on this compound are limited, research on its derivatives provides insights into its potential binding capabilities. An in silico study investigated the binding affinity of ethyl this compound, an ester form of nonadecanoic acid, with key enzymes involved in oxidative stress: nitric oxide synthase (PDB ID: 1DGF) and catalase (PDB ID: 1M7V). tjnpr.org The results, summarized in the table below, indicate strong binding affinities, suggesting that this compound derivatives can interact effectively with important biological targets. tjnpr.org The more negative the binding energy, the stronger the predicted affinity between the ligand and the protein. tjnpr.org
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Ethyl this compound | Nitric Oxide Synthase | 1DGF | -8.3 | tjnpr.org |
| Ethyl this compound | Catalase | 1M7V | -8.9 | tjnpr.org |
These findings highlight the potential for this compound to interact with and possibly modulate the function of various proteins, warranting further experimental validation to confirm these computational predictions.
This compound Influence on Cellular Growth and Differentiation Processes
This compound has been shown to exert significant effects on cellular proliferation, particularly in cancer cell lines. Research investigating biologically active compounds from the spores of the mushroom Ganoderma lucidum identified nonadecanoic acid as a potent inhibitor of cell growth. ebi.ac.uk
In a study comparing the inhibitory effects of several long-chain fatty acids on the proliferation of human promyelocytic leukemia (HL-60) cells, nonadecanoic acid was the most active. ebi.ac.uk The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by half, provides a measure of its potency.
| Fatty Acid | Carbon Chain | IC₅₀ on HL-60 Cell Proliferation (μM) | Reference |
|---|---|---|---|
| Nonadecanoic Acid | C19:0 | 68 ± 7 | ebi.ac.uk |
| Heptadecanoic Acid | C17:0 | 120 ± 23 | ebi.ac.uk |
| Stearic Acid | C18:0 | 127 ± 4 | ebi.ac.uk |
| Hexadecanoic Acid (Palmitic Acid) | C16:0 | 132 ± 25 | ebi.ac.uk |
The influence of fatty acids on cell differentiation—the process by which a cell changes from one type to a more specialized type—appears to be highly dependent on the fatty acid's structure. In vitro studies on the differentiation of L6 rat muscle cells showed that the saturated fatty acid palmitic acid (C16:0) had no effect on differentiation. nih.gov In contrast, unsaturated fatty acids like oleic acid and linoleic acid did modulate the process. nih.gov Given that this compound is also a saturated fatty acid, it may behave similarly to palmitic acid in this specific context, though further research is needed to confirm its specific role in muscle cell differentiation.
Interaction of this compound with Microbial Communities and Host Microbiome
Nonadecanoic acid is a fatty acid of plant or bacterial origin. ebi.ac.uknih.govatamanchemicals.com Its presence in various ecosystems is often linked to microbial activity. For instance, nonadecanoic acid is produced by certain fungi and bacteria and can be an intermediate in the microbial degradation of other hydrocarbons. ebi.ac.uk Research has shown that the fungus Trichoderma sp. S019 biodegrades n-eicosane, a 20-carbon alkane, producing nonadecanoic acid as one of the metabolic intermediates. ebi.ac.uk
The host microbiome, particularly the complex community of microbes in the gut, plays a significant role in metabolizing dietary components and producing a vast array of metabolites that can influence host physiology. mdpi.comnih.govfrontiersin.orgmdpi.com The levels of odd-chain fatty acids like this compound in a host can be influenced by the gut microbiota. healthmatters.io Bacteria in the gut of ruminant animals, for example, ferment dietary fiber to produce large quantities of propionate (B1217596). healthmatters.io This propionate can then be used by the host animal as a precursor for the synthesis of odd-chain fatty acids. healthmatters.io It has been proposed that under conditions of significant dysbiosis (an imbalance in the gut microbial community), bacteria in the human gut could also produce enough propionate to increase the levels of odd-chain fatty acids, including this compound. healthmatters.io This highlights a direct link between microbial metabolism and the availability of this compound within the host system.
Emerging Research Areas and Biotechnological Potential of Nonadecanoate
Nonadecanoate as a Target in Microbial Biotechnology for Lipid Production
Microbial systems are being explored as sustainable factories for producing a variety of chemicals, including fatty acids. While most microorganisms naturally produce even-chain fatty acids, there is growing interest in engineering microbes to produce odd-chain fatty acids (OCFAs) like this compound. nih.govresearchgate.net OCFAs have applications as biofuels, plasticizers, and even as potential health-related compounds. nih.govfrontiersin.org
The key to producing this compound and other OCFAs in microbes lies in providing a sufficient supply of the precursor molecule, propionyl-CoA, which serves as the starting unit for OCFA synthesis. nih.govresearchgate.net In contrast, even-chain fatty acids use acetyl-CoA as their starter unit. nih.gov Researchers are employing synthetic biology and metabolic engineering strategies to enhance propionyl-CoA availability in various microorganisms. nih.govresearchgate.net
One area of focus is the engineering of oleaginous microorganisms, which are naturally capable of accumulating high levels of lipids. biofueljournal.com By modifying the metabolic pathways of these microbes, it is possible to shift their lipid production from even-chain to odd-chain fatty acids. For instance, studies have shown that introducing and optimizing pathways for propionyl-CoA synthesis in yeast like Yarrowia lipolytica can lead to the de novo production of OCFAs without the need to supply external precursors like propionate (B1217596). frontiersin.org
A study on the microalga Chlorococcum infusionum demonstrated that under nitrogen-starved conditions, the fatty acid profile shifted, with methyl this compound (the methyl ester of this compound) being one of the major components of the produced fatty acid methyl esters (FAMEs). jmbfs.org This highlights the potential of manipulating cultivation conditions to influence the fatty acid composition of microbial lipids.
Table 1: Examples of Microbial Systems in Odd-Chain Fatty Acid Research
| Microbial System | Focus of Research | Key Findings |
|---|---|---|
| Yarrowia lipolytica | De novo biosynthesis of odd-chain fatty acids | Modular pathway engineering enabled the production of OCFAs from glucose without propionate supplementation. frontiersin.org |
| Escherichia coli | Engineering for OCFA production | Synthetic biology strategies are used to increase propionyl-CoA supply for OCFA synthesis. nih.gov |
| Chlorococcum infusionum | Lipid accumulation under nitrogen starvation | Methyl this compound was a significant component of the FAME profile under nitrogen-limited conditions. jmbfs.org |
Potential Applications in Bioremediation and Environmental Studies
Bioremediation leverages naturally occurring microorganisms to break down environmental pollutants. youtube.com In the context of this compound, its role is primarily as a biomarker in the analysis of microbial communities in environmental samples. The analysis of phospholipid fatty acids (PLFAs) is a widely used method to characterize the structure and abundance of microbial populations in soil, compost, and other organic materials. uvigo.escabidigitallibrary.org
This compound, or its methyl ester, methyl this compound, is frequently used as an internal standard in these analyses. uvigo.escabidigitallibrary.orguvigo.es An internal standard is a known amount of a compound added to a sample to aid in the quantification of other compounds. scioninstruments.com By adding a specific amount of methyl this compound to the sample extract before analysis (typically by gas chromatography), scientists can correct for variations in the extraction and analysis process, leading to more accurate measurements of other fatty acids that are indicative of specific microbial groups. uvigo.esuvigo.es
The choice of extraction and derivatization methods is crucial for the accurate analysis of fatty acids in complex environmental matrices. Studies have compared different techniques to optimize the recovery of FAMEs, with methyl this compound serving as the internal standard to validate the efficiency of these methods. researchgate.netresearchgate.net For instance, a modified Folch extraction method combined with derivatization using trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) has been shown to be an effective combination for analyzing FAMEs in solid organic environmental samples. uvigo.esresearchgate.net
While this compound itself is not typically the target of bioremediation, its use as a tool in environmental studies is vital for monitoring the microbial communities that carry out these cleanup processes. usask.canrt.org
This compound as a Reference Standard in Analytical Chemistry
In analytical chemistry, reference standards are highly pure substances used to identify and quantify other substances. This compound and its methyl ester, methyl this compound, are widely used as analytical standards in various chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC). pubcompare.aiscientificlabs.ie
As an internal standard, methyl this compound is invaluable for ensuring the accuracy and precision of quantitative analyses. scioninstruments.com It is added to samples at a known concentration before analysis. scioninstruments.com Any variations during sample preparation or injection into the chromatograph will affect both the analyte of interest and the internal standard. scioninstruments.com By comparing the peak area of the analyte to the peak area of the internal standard, a more accurate quantification can be achieved. scioninstruments.com
Key Applications of this compound as a Standard:
Lipidomics and Metabolomics: In studies analyzing the complete lipid or metabolite profile of a biological sample, this compound is used as an internal standard to quantify various fatty acids. mdpi.comscispace.com
Food Analysis: It is used to determine the fatty acid composition of foods, such as quantifying omega-3 fatty acids in fish oil. mdpi.com
Biofuel Analysis: Methyl this compound is employed as an internal standard to determine the total fatty acid methyl ester (FAME) content in biodiesel. medchemexpress.comresearchgate.net
Environmental Analysis: As mentioned previously, it is used in the analysis of PLFAs to characterize microbial communities in environmental samples. uvigo.escabidigitallibrary.orguvigo.es
The suitability of this compound as a standard stems from the fact that it is an odd-chain fatty acid and is typically present in very low concentrations or is absent in most biological and environmental samples. mdpi.com This minimizes the risk of interference from the sample matrix itself.
Table 2: Properties of Nonadecanoic Acid
| Property | Value |
|---|---|
| Linear Formula | CH₃(CH₂)₁₇COOH |
| CAS Number | 646-30-0 |
| Molecular Weight | 298.50 |
| Melting Point | 68-70 °C |
| Assay (GC) | ≥99.5% |
Data sourced from Sigma-Aldrich product information.
Future Directions in Mechanistic Research of Odd-Chain Fatty Acids
While research on even-chain fatty acids is extensive, the metabolism and biological roles of odd-chain fatty acids (OCFAs) like this compound are less understood. mdpi.com Future research is poised to delve deeper into the mechanistic details of OCFA synthesis, degradation, and physiological effects.
A key area of investigation is the endogenous synthesis of OCFAs in humans and other mammals. While dietary sources like dairy products contribute to OCFA levels, there is evidence for endogenous production, possibly through pathways like α-oxidation of even-chain fatty acids. mdpi.comresearchgate.net Elucidating the enzymes and regulatory mechanisms involved in these pathways is a critical next step.
The degradation of OCFAs also presents unique metabolic features. The final product of β-oxidation of OCFAs is propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle. wikipedia.org Understanding the regulation of this pathway and its interplay with other metabolic routes, such as gluconeogenesis, is an active area of research. wikipedia.org
Furthermore, emerging evidence suggests that OCFAs may have specific biological activities. For example, some studies have linked higher levels of certain OCFAs with a lower risk of metabolic diseases, while others have explored their potential anti-inflammatory and anti-cancer properties. nih.govresearchgate.netmdpi.com Future mechanistic studies will be crucial to validate these associations and uncover the molecular pathways through which OCFAs exert their effects. This could involve investigating their incorporation into cellular membranes, their role in signaling pathways, and their interactions with nuclear receptors.
Integration of this compound Research in Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)
The study of this compound and other OCFAs is increasingly being integrated into multi-omics approaches, which involve the comprehensive analysis of multiple types of biological molecules (e.g., metabolites, lipids, proteins, genes). biorxiv.orgnih.gov Metabolomics and lipidomics, which aim to measure the complete set of small molecules and lipids in a biological system, are particularly relevant. nih.govlcms.cz
In these large-scale studies, this compound often serves a dual purpose. Firstly, as a reference or internal standard, it is essential for the accurate quantification of a wide range of other metabolites and lipids. mdpi.com This ensures the quality and reliability of the data generated.
Secondly, this compound itself is a metabolite whose levels can be altered in different physiological or pathological states. By including this compound in multi-omics analyses, researchers can gain a more complete picture of the metabolic perturbations associated with various conditions. For example, changes in the levels of this compound and other OCFAs have been observed in studies of metabolic diseases and in response to dietary interventions. nih.govsemanticscholar.org
Integrating data from metabolomics and lipidomics with other "omics" data, such as genomics and proteomics, can provide deeper insights into the biological roles of this compound. nih.govmedrxiv.org For instance, by correlating changes in this compound levels with changes in gene expression or protein abundance, it may be possible to identify the enzymes and pathways that regulate its metabolism and the downstream processes it influences. This integrated, systems-level approach holds great promise for unraveling the complex biology of odd-chain fatty acids. biorxiv.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl this compound |
| Propionyl-CoA |
| Acetyl-CoA |
| Succinyl-CoA |
| Palmitic acid |
| Stearic acid |
| Heptadecanoic acid |
| Pentadecanoic acid |
| Trimethylsulfonium hydroxide (TMSH) |
| Cholest-5-en-3beta-yl this compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
